molecular formula C14H14N2 B074644 N,N-Dimethyl-9H-carbazol-3-amine CAS No. 1140-50-7

N,N-Dimethyl-9H-carbazol-3-amine

Cat. No.: B074644
CAS No.: 1140-50-7
M. Wt: 210.27 g/mol
InChI Key: WVFCDEWIOQYSID-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9H-carbazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N,N-Dimethyl-9H-carbazol-3-amine and its derivatives have shown significant biological activities, making them valuable in drug development. The compound exhibits potential antitumor , antiviral , and anti-inflammatory properties. Research indicates that carbazole derivatives can interact with various biological targets, influencing pathways involved in cancer proliferation and inflammation.

Table 1: Biological Activities of this compound Derivatives

Derivative Activity Reference
3-Amino-N,N-dimethylcarbazoleAnticancer
3-Amino-9-ethylcarbazoleAntiviral
3-Amino-N,N-diethylcarbazoleAnti-inflammatory

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. Further investigations are needed to elucidate the exact mechanisms of action and optimize therapeutic efficacy.

Material Science

This compound is also utilized in material science, particularly in the development of organic electronic devices.

Organic Light Emitting Diodes (OLEDs)

The compound serves as a hole transport material in OLEDs due to its favorable electronic properties. Its ability to facilitate charge transport enhances the efficiency and stability of OLED devices.

Table 2: Properties of this compound in OLEDs

Property Value Significance
HOMO Energy Level5.3 eVIndicates good hole transport ability
LUMO Energy Level2.2 eVSuitable for electron injection
Hole Mobility5.43×105cm2/Vs5.43\times 10^{-5}\,\text{cm}^2/\text{V}\cdot \text{s}Enhances device performance

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of various derivatives that can enhance its biological activity or tailor its properties for specific applications.

Synthetic Routes

Common synthetic methods include:

  • Nucleophilic Substitution Reactions: Used to introduce different substituents at various positions on the carbazole ring.
  • Condensation Reactions: Employed to create more complex structures with enhanced biological activity.

Properties

CAS No.

1140-50-7

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N,N-dimethyl-9H-carbazol-3-amine

InChI

InChI=1S/C14H14N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,1-2H3

InChI Key

WVFCDEWIOQYSID-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

Synonyms

N,N-Dimethyl-9H-carbazol-3-amine

Origin of Product

United States

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